3-Amino-2,6-dibromoisonicotinamide

Catalog No.
S818413
CAS No.
1355334-79-0
M.F
C6H5Br2N3O
M. Wt
294.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,6-dibromoisonicotinamide

CAS Number

1355334-79-0

Product Name

3-Amino-2,6-dibromoisonicotinamide

IUPAC Name

3-amino-2,6-dibromopyridine-4-carboxamide

Molecular Formula

C6H5Br2N3O

Molecular Weight

294.93 g/mol

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12)

InChI Key

VGJWGWNFBHCUDK-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)N

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)N

3-Amino-2,6-dibromoisonicotinamide is a chemical compound with the molecular formula C6_6H5_5Br2_2N3_3O and a molecular weight of 294.93 g/mol. It is characterized by the presence of two bromine atoms at positions 2 and 6 of the isonicotinamide backbone, along with an amino group at position 3. This structure positions it as a derivative of isonicotinamide, which is a pyridine derivative known for its various biological activities.

As there's limited research on this specific compound, a definitive mechanism of action is not established. However, its structural similarity to isonicotinamide suggests potential areas for investigation. Isonicotinamide is a precursor to isoniazid, a first-line antibiotic used against tuberculosis []. Further research is needed to determine if 3-Amino-2,6-dibromoisonicotinamide possesses similar or entirely different biological activities.

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions.
  • Acylation Reactions: The amino group can participate in acylation, forming amides with various acyl chlorides.
  • Reduction Reactions: The compound may be reduced to form corresponding amines or other derivatives.

These reactions are significant in synthetic organic chemistry for creating more complex molecules or modifying existing ones.

3-Amino-2,6-dibromoisonicotinamide exhibits various biological activities, primarily due to its structural similarity to other biologically active compounds. It has been investigated for its potential as an antimicrobial agent and may also exhibit anti-inflammatory properties. Research indicates that compounds with similar structures often interact with biological targets involved in cellular signaling and metabolic pathways.

The synthesis of 3-amino-2,6-dibromoisonicotinamide typically involves several steps:

  • Bromination: The isonicotinamide precursor is brominated at positions 2 and 6 using brominating agents such as N-bromosuccinimide.
  • Amination: The introduction of the amino group at position 3 can be achieved through nucleophilic substitution or reductive amination techniques.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

Recent advancements have explored automated continuous-flow synthesis methods to enhance efficiency and yield in producing such compounds .

3-Amino-2,6-dibromoisonicotinamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development, particularly for antimicrobial and anti-inflammatory therapies.
  • Agriculture: Its biological activity could be explored for use in agrochemicals.
  • Research: As a chemical probe, it can aid in studying biological processes related to its structural analogs.

Interaction studies involving 3-amino-2,6-dibromoisonicotinamide focus on its binding affinities and mechanisms of action with biological targets. These studies help elucidate its potential therapeutic effects and side effects when used in biological systems. Investigations often employ techniques like molecular docking simulations and in vitro assays to assess interactions with proteins involved in disease pathways.

Several compounds share structural similarities with 3-amino-2,6-dibromoisonicotinamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
IsonicotinamideC6_6H6_6N2_2OBase structure without bromine substitutions
4-Amino-2,6-dibromo-3-nitropyridineC5_5H3_3Br2_2N3_3O2_2Contains nitro group instead of an amino group
3-AminopyridineC5_5H7_7NSimple amino substitution on pyridine

Uniqueness

The uniqueness of 3-amino-2,6-dibromoisonicotinamide lies in its specific combination of two bromine atoms and an amino group on the isonicotinamide framework. This configuration may impart distinct pharmacological properties compared to its analogs, making it a compound of interest for further research.

XLogP3

1.6

Dates

Modify: 2023-08-16

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